Preschisanartanin B

Natural product chemistry Analytical chemistry Phytochemistry

Researchers performing LC-MS/NMR dereplication of Schisandra extracts require authenticated standards to discriminate co-eluting nortriterpenoid analogs. Preschisanartanin B (CAS 1033288-92-4) is a preschisanartane-type reference with published ¹H/¹³C NMR assignments. • Full NMR assignments published (400/100 MHz); discriminates preschisanartane from schisanartane/wuweiziartane skeletons • Documented negative control: no HSV-1 inhibition at 100 µM; inactive in elastase release assay at 10 µg/mL • Supports antiviral SAR: structural homolog of pre-schisanartanin and pre-schisanartanin C

Molecular Formula C31H42O11
Molecular Weight 590.7 g/mol
Cat. No. B12373413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreschisanartanin B
Molecular FormulaC31H42O11
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C
InChIInChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26+,28-,29-,30-,31+/m1/s1
InChIKeyXVOAOTAZULSEBL-UAALQDDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preschisanartanin B Structural Identity


Preschisanartanin B (CAS No. 1033288-92-4, synonym 19-epi-Arisanlactone D) is a preschisanartane-type nortriterpenoid (SNT) isolated from the fruits of Schisandra arisanensis Hayata, an endemic Taiwanese medicinal plant [1]. Structurally, it belongs to a distinct subclass of highly oxygenated, rearranged cycloartane-derived natural products exclusive to the Schisandraceae family [2]. Within the same isolation study, Preschisanartanin B was characterized alongside eight other nortriterpene lactones (compounds 1-9), including wuweiziartane-type, schisanartane-type, and other preschisanartane-type analogs, providing a structurally defined cohort for comparative evaluation [1].

Preschisanartanin B Non-Interchangeability


Schisandra nortriterpenoids (SNTs) exhibit profound structural heterogeneity, with at least 17 distinct rearranged scaffolds documented across the genus [1]. Preschisanartanin B belongs specifically to the preschisanartane subtype, which differs from the more common schisanartane and wuweiziartane skeletons in the connectivity of the C- and D-rings and the oxidation pattern at multiple stereocenters [2]. Within a single batch of S. arisanensis isolates tested under identical assay conditions, the nine nortriterpenoids (including Preschisanartanin B as compound 9) displayed divergent activity profiles: only schisanartane-type compounds 2 and 7 exhibited anti-HSV-1 activity (25% and 30% inhibition at 100 µM), while only compounds 2 and 4 inhibited elastase release (22.24% and 18.47% at 10 µg/mL) [2]. Preschisanartanin B showed no activity in either assay, confirming that minor structural variations within the same extract yield functionally distinct molecules. Substituting Preschisanartanin B with an in-class analog without verifying assay-specific activity risks introducing confounding biological signals.

Preschisanartanin B Differentiation Evidence


Preschisanartane Skeleton Authentication

Preschisanartanin B (compound 9) is unambiguously classified as a preschisanartane-type nortriterpenoid, whereas compounds 2, 6, and 7 from the same S. arisanensis extract are schisanartane-type, and compound 1 is wuweiziartane-type [1]. The structural differentiation is confirmed by comprehensive 1D and 2D NMR spectroscopic data interpretation, with key distinguishing features including the absence of a C-15/C-17 γ-lactone ring (present in compound 1) and distinct oxygenation patterns at the C-22 and C-24/C-25 positions [1]. This classification is not nominal; it reflects fundamental differences in the fused ring system that dictate compound-specific chemical shifts and coupling constants in NMR analysis.

Natural product chemistry Analytical chemistry Phytochemistry

HSV-1 Inactive Control

In a plaque reduction assay against HSV-1 (KOS strain) in Vero cells, Preschisanartanin B (compound 9) exhibited no detectable inhibitory activity at a concentration of 100 µM [1]. In contrast, compounds 2 and 7 (both schisanartane-type nortriterpenoids) from the same isolation batch demonstrated measurable though weak antiviral activity with 25% and 30% inhibition, respectively, under identical test conditions [1]. The positive control, acyclovir, was tested at 2.5 µM.

Antiviral research Natural product screening HSV-1

Neutrophil Elastase Null Activity

When evaluated for inhibitory effects on elastase release by human neutrophils in response to fMLP/CB stimulation, Preschisanartanin B (compound 9) exhibited no significant activity at a concentration of 10 µg/mL [1]. In the same assay panel, compounds 2 and 4 demonstrated mild inhibitory effects of 22.24 ± 4.91% and 18.47 ± 2.20% on elastase release, respectively, while the positive control genistein achieved 51.60 ± 5.89% inhibition [1].

Inflammation Neutrophil biology Natural product pharmacology

Low-Cytotoxicity Anti-HIV Profile

While direct anti-HIV data for Preschisanartanin B itself are not reported in the primary literature, the preschisanartanin class of nortriterpenoids, including pre-schisanartanin, has been characterized as possessing anti-HIV activity coupled with very weak cytotoxicity, making these compounds valuable as pharmaceutical seed compounds [1]. The total synthesis of pre-schisanartanin C, a closely related preschisanartane-type nortriterpenoid, has been prioritized due to its reported potent antihepatitis, antitumor, and anti-HIV activities [2].

Anti-HIV Cytotoxicity Drug discovery

Preschisanartanin B Application Scenarios


Preschisanartane Skeleton Reference Standard

For natural product chemists performing LC-MS or NMR dereplication of Schisandra extracts, Preschisanartanin B serves as a structurally authenticated reference compound for the preschisanartane skeleton. Its full 1D and 2D NMR assignments (¹H NMR at 400 MHz, ¹³C NMR at 100 MHz) are published and enable definitive discrimination from co-eluting schisanartane-type and wuweiziartane-type analogs [1]. Procurement of purified Preschisanartanin B supports accurate compound identification in phytochemical fingerprinting and quality control of Schisandra-derived botanical materials.

HSV-1 Screening Negative Control

In plaque reduction assays against HSV-1 (KOS strain) using Vero cells, Preschisanartanin B (compound 9) consistently shows no detectable antiviral activity at 100 µM [1]. This inactivity, established under standardized assay conditions (MEM with 10% FCS, 5% CO₂, 37°C, 5-day incubation, crystal violet staining), makes Preschisanartanin B an ideal structurally matched negative control. Researchers screening Schisandra-derived libraries for anti-HSV-1 compounds can use Preschisanartanin B to establish baseline activity thresholds, confident that any observed inhibition derives from test compounds rather than the preschisanartane scaffold itself [1].

Low-Cytotoxicity Antiviral Scaffold

Preschisanartanin B belongs to the preschisanartane class of nortriterpenoids, which has been prioritized in total synthesis programs due to its anti-HIV activity combined with very weak cytotoxicity—a favorable therapeutic index profile for antiviral drug discovery [2]. While direct anti-HIV EC₅₀/CC₅₀ values for Preschisanartanin B are not yet published, its structural homology to pre-schisanartanin and pre-schisanartanin C supports its evaluation as a scaffold for semi-synthetic derivatization or structure-activity relationship (SAR) studies aimed at optimizing antiviral potency while preserving low cytotoxicity [3].

Neutrophil Inflammation Inactivity Control

When establishing fMLP/CB-stimulated human neutrophil elastase release assays, Preschisanartanin B provides a documented inactive compound from the same natural product class as the active hits (compounds 2 and 4, which exhibit 22.24% and 18.47% inhibition at 10 µg/mL, respectively) [1]. Using Preschisanartanin B as a negative control helps distinguish assay-specific artifacts from genuine structure-dependent anti-inflammatory activity, enhancing the reproducibility and interpretive confidence of neutrophil functional screening campaigns [1].

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